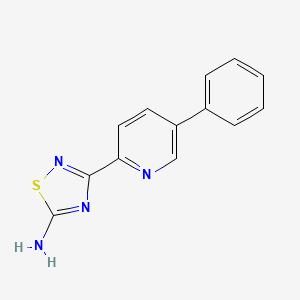

3-(5-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine

Description

3-(5-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-thiadiazole core substituted at position 3 with a 5-phenylpyridin-2-yl group and at position 5 with an amine.

Properties

Molecular Formula |

C13H10N4S |

|---|---|

Molecular Weight |

254.31 g/mol |

IUPAC Name |

3-(5-phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine |

InChI |

InChI=1S/C13H10N4S/c14-13-16-12(17-18-13)11-7-6-10(8-15-11)9-4-2-1-3-5-9/h1-8H,(H2,14,16,17) |

InChI Key |

FVQOFPAZWVQIQY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN=C(C=C2)C3=NSC(=N3)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization with hydrazine hydrate to yield the desired thiadiazole compound. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

3-(5-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridine rings are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenation using reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

3-(5-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial or anticancer agent.

Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(5-Phenylpyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. For example, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The pathways involved can include modulation of signal transduction pathways, inhibition of protein synthesis, or disruption of cellular processes.

Comparison with Similar Compounds

Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines

Examples :

Key Findings :

- Potency : These di-pyridyl derivatives exhibit potent macrofilaricidal activity, with EC$_{50}$ values <100 nM against Onchocerca volvulus larvae and 100% inhibition at 1 μM .

- Pharmacokinetics : Modifications like isopropoxy or tetrahydro-2H-pyran-4-yloxy groups improve physicochemical properties (e.g., solubility) and metabolic stability .

- Synthesis Yields : Typically lower yields (~24–36%) due to complex multi-step syntheses involving cyclization and coupling reactions .

Comparison :

The target compound replaces one pyridyl group with a phenyl ring, which may reduce polarity and alter binding specificity. Di-pyridyl analogs likely engage targets more effectively via dual heteroaromatic interactions, explaining their superior antiparasitic activity.

Phenyl-Substituted 1,2,4-Thiadiazol-5-amines

Key Findings :

- Synthesis : Catalyst-free methods yield simpler phenyl derivatives with higher purity (80–82% yields) and melting points (173–222°C) .

Comparison :

The target compound’s pyridin-2-yl group introduces nitrogen atoms for hydrogen bonding, possibly increasing target affinity compared to purely phenyl-substituted analogs.

Schiff Base Derivatives

Examples :

Key Findings :

- Activity : Schiff bases show anticancer (IC$_{50}$ = 1.28 μg/mL against MCF7 cells) and antimicrobial activity due to imine groups enabling metal coordination .

- Synthesis : Requires condensation of amines with aldehydes, often leading to moderate yields (55–78%) .

Comparison :

The absence of a Schiff base in the target compound suggests a different mechanism of action, likely relying on direct heterocyclic interactions rather than metal chelation.

Electron-Withdrawing Group Derivatives

Examples :

Key Findings :

- Physicochemical Effects : Sulfonyl and trichloromethyl groups increase electron deficiency, altering reactivity and solubility .

- Toxicity : Trichloromethyl derivatives may pose higher toxicity risks due to reactive intermediates .

Comparison :

The phenylpyridyl group in the target compound balances electron density, avoiding extreme electron withdrawal while maintaining aromatic interactions.

Research Implications and Gaps

- Di-pyridyl Analogs : Superior potency suggests prioritizing dual heteroaromatic moieties for antiparasitic drug development .

- Target Compound : The phenylpyridyl group may offer a unique balance of solubility and target engagement, warranting in vitro and in vivo studies.

- Synthetic Optimization : Catalyst-free methods () could improve yields for phenyl-substituted derivatives, while regioselective modifications () may enhance di-pyridyl compound scalability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.